4-Chloro-4'-hydroxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFJPSNAUMFCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022354 |

Source

|

| Record name | 4-Chloro-4'-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28034-99-3 |

Source

|

| Record name | 4′-Chloro-4-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28034-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-biphenylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028034993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-4'-hydroxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-4'-hydroxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-CHLOROPHENYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN91367N9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-4'-hydroxybiphenyl: Chemical Properties and Structure

This guide provides a comprehensive overview of 4-Chloro-4'-hydroxybiphenyl, a compound of significant interest in various scientific and industrial fields. From its fundamental chemical properties to its synthesis and biological implications, this document serves as a detailed resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 4-(4-chlorophenyl)phenol, is a chlorinated derivative of 4-hydroxybiphenyl.[1] It belongs to the class of chemical compounds known as hydroxybiphenyls and is structurally characterized by a biphenyl core with a chlorine atom and a hydroxyl group attached to different phenyl rings at the para positions. This compound has garnered attention due to its role as a metabolite of certain polychlorinated biphenyls (PCBs) and its potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Understanding its chemical behavior and structure is crucial for its effective utilization and for assessing its environmental and toxicological impact.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are fundamental to its reactivity and applications.

Molecular Structure

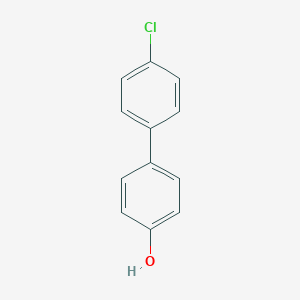

The molecule consists of two phenyl rings linked by a single carbon-carbon bond. A chlorine atom is substituted at the 4-position of one phenyl ring, and a hydroxyl group is at the 4'-position of the other.

Molecular Formula: C₁₂H₉ClO[4]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for designing synthetic routes, purification processes, and for understanding its environmental fate.

| Property | Value | Source |

| Molecular Weight | 204.65 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 146 °C | [4][5] |

| Boiling Point | 335.0 ± 17.0 °C (Predicted) | [5] |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.61 ± 0.26 (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |

| InChI Key | ICVFJPSNAUMFCW-UHFFFAOYSA-N | [6] |

Spectral Data

Spectroscopic data are essential for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule, confirming the substitution pattern on the biphenyl rings.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms, further elucidating the molecular structure.[7]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[1][8] The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H stretching of the hydroxyl group and C-Cl stretching, as well as absorptions related to the aromatic rings.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. A common and efficient method involves the demethylation of 4-chloro-4'-methoxy-biphenyl.[7] Another approach is the Friedel-Crafts acylation reaction.

Synthesis via Demethylation

A laboratory-scale synthesis can be achieved through the demethylation of the corresponding methoxy derivative.

Reaction Scheme:

Caption: Demethylation of 4-chloro-4'-methoxybiphenyl.

Experimental Protocol:

-

Dissolution: Dissolve 4-chloro-4'-methoxy-biphenyl in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[7]

Applications and Biological Relevance

This compound serves as a versatile intermediate in various chemical syntheses and has significant biological implications.

Pharmaceutical and Chemical Synthesis

This compound is a key precursor in the synthesis of more complex molecules. For instance, it is an essential intermediate in the production of fenofibrate, a lipid-lowering drug.[3][9] Its bifunctional nature, with a reactive hydroxyl group and a modifiable chloro-substituted ring, makes it a valuable building block in organic synthesis.

Metabolite of Polychlorinated Biphenyls (PCBs)

This compound is a known metabolite of 4-chlorobiphenyl (PCB3), a lower-chlorinated PCB congener found in the environment.[2][10] The metabolism in mammals, including humans, typically occurs in the liver via cytochrome P-450-dependent monooxygenases.[11] This biotransformation is a critical step in the detoxification and excretion of PCBs, but it can also lead to the formation of more toxic or biologically active metabolites.

Metabolic Pathway:

Caption: Metabolic activation of 4-Chlorobiphenyl.

Endocrine Disrupting Activity

Hydroxylated PCBs, including this compound, have been investigated for their potential to act as endocrine disruptors. Some studies have shown that these compounds can exhibit weak estrogenic or antiestrogenic activity by interacting with estrogen receptors.[12][13] This interaction can potentially interfere with normal hormone signaling pathways. However, the binding affinity and activity can vary significantly among different hydroxylated PCB congeners.[12]

Toxicology and Safety

The toxicological profile of this compound is of interest, particularly due to its formation from environmental pollutants.

General Toxicity

As a metabolite of a PCB, there are concerns about its potential for toxicity. Animal studies on PCBs have indicated that they can cause liver injury and are suspected carcinogens with prolonged exposure.[4]

Bioactivation and Reactivity

Further oxidation of hydroxylated PCB metabolites can lead to the formation of reactive quinone species.[2][8] These electrophilic intermediates have the potential to form adducts with cellular macromolecules like proteins and DNA, which may contribute to oxidative stress and genotoxicity.[2]

Conclusion

This compound is a compound with a dual identity. It is a valuable synthetic intermediate in the pharmaceutical and chemical industries, while also being a biologically relevant metabolite of a persistent environmental pollutant. A thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use and for assessing its impact on environmental and human health. Further research into its biological activities and mechanisms of action will continue to be an important area of investigation.

References

-

4-Chloro-4′-hydroxybiphenyl. CymitQuimica.

-

This compound CAS#: 28034-99-3. ChemicalBook.

-

4-Hydroxy-4'-chlorobiphenyl CAS # 28034-99-3. AccuStandard.

-

Connor, K., Ramamoorthy, K., Moore, M., Mustain, M., Chen, I., Safe, S., Zacharewski, T., Gillesby, B., Joyeux, A., & Balaguer, P. (1997). Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. Toxicology and Applied Pharmacology, 145(1), 111-123.

-

This compound (C12H9ClO). PubChemLite.

-

Moore, M., Mustain, M., et al. (1997). Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. Houston Methodist Scholars.

-

This compound | CAS 28034-99-3. Chemical-Suppliers.

-

Oakley, G. G., Devanaboyina, U., Robertson, L. W., & Gupta, R. C. (1996). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Chemical Research in Toxicology, 9(6), 1053–1060.

-

Letcher, R. J., Klasson-Wehler, E., & Bergman, Å. (2000). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Environment International, 25(2-3), 187-216.

-

Amistadi, M. K., Co-Reyes, L. D., & Robertson, L. W. (2008). Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats. Chemical Research in Toxicology, 21(12), 2311–2318.

-

Authentication of 4-chloro-4'-hydroxy-biphenyl. Figshare. (2020).

-

An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. IP.com.

-

Bai, X. H., Xing, Y., & Liu, S. J. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 1-3.

-

Sietmann, R., Hammer, E., Specht, M., & Schauer, F. (2006). Proposed pathway for the transformation of 4-chlorobiphenyl (1) by the yeast Trichosporon mucoides. ResearchGate.

-

4-Hydroxy-4'-chlorobiphenyl. ChemBK.

-

Oakley, G. G., Devanaboyina, U., Robertson, L. W., & Gupta, R. C. (1996). Oxidation of 4-Chlorobiphenyl Metabolites to Electrophilic Species by Prostaglandin H Synthase. Request PDF. ResearchGate.

-

92-69-3, 4-Hydroxybiphenyl Formula. ECHEMI.

-

The Role of 4-Chloro-4'-hydroxybenzophenone in Pharmaceutical Synthesis. Sinfoo.

-

Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. (2022). Environmental Science & Technology, 56(17), 12345–12355.

-

Bergman, Å., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. ResearchGate.

-

Dechaud, H., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Toxicology in Vitro, 16(1), 1-10.

-

Bai, X. H., Xing, Y., & Liu, S. J. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 1-3.

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). HMDB.

-

4-Hydroxybiphenyl. PubChem.

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Monatshefte für Chemie - Chemical Monthly, 154, 767–772.

-

Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. (2020). International Journal for Research in Applied Science & Engineering Technology, 8(4), 16-23.

-

Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... ResearchGate.

-

Endo, Y., et al. (2015). Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure. Bioorganic & Medicinal Chemistry, 23(22), 7119-7126.

-

Plísková, M., et al. (2001). Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity. Toxicology Letters, 120(1-3), 155-164.

-

An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl: Synonyms, Properties, Synthesis, and Biological Activity. Benchchem.

-

Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. (2017). RSC Advances, 7(2), 1025-1033.

-

4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum. ChemicalBook.

-

p-Hydroxybiphenyl. NIST WebBook.

-

4-Chlorobiphenyl. PubChem.

-

4-Phenylphenol 92-69-3 wiki. LookChem.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of King Saud University - Science, 33(7), 101569.

-

This compound suppliers USA. LookChem.

-

DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD. UPB Scientific Bulletin.

Sources

- 1. PubChemLite - this compound (C12H9ClO) [pubchemlite.lcsb.uni.lu]

- 2. Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound CAS#: 28034-99-3 [m.chemicalbook.com]

- 6. 4-Chloro-4′-hydroxybiphenyl | CymitQuimica [cymitquimica.com]

- 7. Item - Authentication of 4-chloro-4'-hydroxy-biphenyl - figshare - Figshare [figshare.com]

- 8. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijraset.com [ijraset.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

4-Chloro-4'-hydroxybiphenyl: A Technical Guide to its Role as a Key PCB Metabolite

Introduction: The Legacy of PCBs and the Rise of their Metabolites

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organic compounds that, due to their chemical stability and dielectric properties, were widely used in industrial applications such as lubricants and electrical equipment.[1][2] Although their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, PCBs continue to be a significant concern.[1][3] They bioaccumulate in the food chain and are still detected in the environment and human tissues.[2][4]

The toxicity of PCBs is not solely attributable to the parent compounds. Once in the body, PCBs are metabolized, primarily by cytochrome P450 (CYP) enzymes, into various metabolites, including hydroxylated PCBs (OH-PCBs).[5][6] These metabolites are often more biologically active and can exhibit different toxicological profiles than their parent congeners. Among these, 4-Chloro-4'-hydroxybiphenyl (4-OH-CB-Cl) has emerged as a metabolite of significant interest due to its documented endocrine-disrupting properties and potential for inducing cellular stress. This guide provides an in-depth technical overview of the formation, mechanisms of action, and toxicological significance of this compound for researchers, scientists, and drug development professionals.

Formation and Metabolism of this compound

This compound is a primary metabolite of 4-Chlorobiphenyl (PCB3). The biotransformation is a multi-step process predominantly occurring in the liver.

The initial and rate-limiting step is the oxidation of the parent PCB molecule, a reaction catalyzed by the cytochrome P-450 monooxygenase system.[7][6] For a parent compound like 4-chlorobiphenyl, hydroxylation primarily occurs on the unsubstituted phenyl ring at the para position (4'-position), leading to the formation of this compound.[8] This process often involves an arene oxide intermediate.[9]

Further metabolism of this compound can occur. It can be further hydroxylated to form dihydroxylated metabolites, such as 4'-chloro-3,4-biphenyldiol.[9][10] Additionally, the hydroxyl group can undergo phase II conjugation reactions, such as glucuronidation and sulfation, which generally increase water solubility and facilitate excretion.[2][11] However, the persistence of certain OH-PCBs in serum suggests that these conjugation reactions are highly structure-dependent and may not always lead to rapid elimination.[2]

Caption: Metabolic pathway of 4-Chlorobiphenyl to this compound and subsequent metabolites.

Mechanisms of Toxicity

The toxicological effects of this compound are multifaceted, with endocrine disruption and the induction of oxidative stress being the most well-characterized mechanisms. Notably, OH-PCBs can exert a range of toxic effects at concentrations lower than their parent PCBs.[1]

Endocrine Disruption: A Xenoestrogen

A primary mechanism of toxicity for this compound is its ability to act as a xenoestrogen, mimicking the effects of the natural hormone 17β-estradiol. This activity is mediated through direct interaction with estrogen receptors (ERs), primarily ERα and ERβ.

Studies have demonstrated that 4-hydroxybiphenyl compounds, a class to which this compound belongs, can bind to estrogen receptors isolated from human breast cancer cells (MCF-7).[12] Although the binding affinity is lower than that of 17β-estradiol, it is sufficient to trigger estrogenic responses.[12] Upon binding, the ligand-receptor complex can translocate to the nucleus, bind to estrogen response elements (EREs) on DNA, and modulate the transcription of estrogen-responsive genes.

This interaction can lead to a cascade of cellular events, including:

-

Increased Cell Proliferation: Like estradiol, 4-hydroxybiphenyl has been shown to induce cell growth in estrogen-sensitive cell lines such as MCF-7.[12]

-

Regulation of Estrogen-Sensitive Proteins: It can increase the expression of estrogen-regulated proteins like the progesterone receptor and pS2.[12]

The estrogenic activity of hydroxylated PCBs is often greater than that of the parent compounds.[13] This highlights the critical role of metabolism in the "toxication" of certain PCBs.

Caption: Mechanism of endocrine disruption by this compound via the estrogen receptor pathway.

Induction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another key mechanism of PCB-induced toxicity.[14] While the parent compounds can induce oxidative stress, their metabolites, including OH-PCBs, are also implicated.[1]

The mechanisms by which this compound may induce oxidative stress include:

-

Generation of Reactive Oxygen Species (ROS): The metabolic processing of PCBs and their hydroxylated metabolites can lead to the formation of ROS.[14]

-

Depletion of Cellular Antioxidants: Exposure to some toxic compounds can deplete intracellular levels of antioxidants like glutathione (GSH), impairing the cell's ability to neutralize ROS.[15]

-

Mitochondrial Dysfunction: Some OH-PCBs have been shown to inhibit mitochondrial respiration, which can be a significant source of cellular ROS.[1]

Excessive ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and, ultimately, cell death.[16]

Comparative Toxicological Data

The biological activity of this compound is best understood in comparison to the endogenous hormone 17β-estradiol and other related compounds. The following table summarizes key comparative data from the literature.

| Compound | Endpoint | System | Relative Potency/Effect | Reference |

| 4-Hydroxybiphenyl | Estrogen Receptor Binding | MCF-7 cell cytosol | EC50 is ~1,000-80,000x higher than 17β-estradiol | [12] |

| 4-Hydroxybiphenyl | Cell Proliferation | MCF-7 cells | Induces cell growth, at high concentrations may exceed 17β-estradiol's effect | [12] |

| Hydroxylated PCBs | Estrogenic Effects | In vitro reporter gene assays | Generally higher than parent PCBs | [13] |

| 4-OH-PCB52 | Cytotoxicity (IC50) | C6 astrocyte cells | 2.2 µM | [17] |

| Parent PCB52 | Cytotoxicity (IC50) | C6 astrocyte cells | 8.8 µM | [17] |

Note: Data for this compound is often inferred from studies on the closely related 4-hydroxybiphenyl. The presence of the chlorine atom can modulate this activity.

Methodologies for Studying this compound

A robust assessment of the toxicological properties of this compound requires a combination of in vitro and in vivo assays. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive framework and standardized guidelines for evaluating chemicals for endocrine disruption.[18][19][20]

Experimental Workflow for Assessing Estrogenic Activity

A common workflow to assess the estrogenic potential of a compound like this compound involves a tiered approach, starting with in vitro screening assays and potentially moving to more complex in vivo studies.

Sources

- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicokinetics of Chiral PCB 136 and its Hydroxylated Metabolites in Mice with a Liver-Specific Deletion of Cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. The metabolism of 4-chlorobiphenyl in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polychlorinated biphenyl mixture aroclor 1254-induced oxidative stress plays a role in dopaminergic cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of oxidative stress in murine cell lines by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

An In-Depth Technical Guide to the Toxicological Profile of 4-Chloro-4'-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive toxicological profile of 4-Chloro-4'-hydroxybiphenyl, a hydroxylated metabolite of the monochlorinated polychlorinated biphenyl (PCB), 4-chlorobiphenyl (PCB3). As a member of the hydroxylated PCB (OH-PCB) class of compounds, this compound is of significant interest to the scientific community due to its potential for increased biological activity and toxicity compared to its parent compound. This document delves into the physicochemical characteristics, toxicokinetics, and toxicodynamics of this compound, offering field-proven insights and detailed experimental protocols for its evaluation.

Introduction and Physicochemical Properties

This compound (CAS No: 28034-99-3) is a solid, white to off-white compound with the molecular formula C₁₂H₉ClO.[1] It is a member of the monochlorobenzenes and the biphenyls class of organic molecules.[1] As a hydroxylated aromatic compound, its properties are influenced by both the chlorine substituent and the hydroxyl group, which impacts its environmental fate and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO | [1][2] |

| Molar Mass | 204.65 g/mol | [1][2] |

| Melting Point | 146°C | [1][2] |

| Boiling Point (Predicted) | 335.0 ± 17.0 °C | [1][2] |

| Density (Predicted) | 1.239 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 9.61 ± 0.26 | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][2] |

The presence of the hydroxyl group increases the polarity of this compound compared to its parent compound, 4-chlorobiphenyl. This structural modification has profound implications for its toxicokinetics and toxicodynamics.

Toxicokinetics: The Journey Through the Body

The toxicokinetics of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical to understanding its toxicological profile.

Absorption, Distribution, and Excretion

While specific data for this compound are limited, the toxicokinetics of PCBs and their hydroxylated metabolites are well-documented. Due to their lipophilic nature, PCBs are readily absorbed through ingestion, inhalation, and dermal contact and tend to accumulate in adipose tissue.[3] The introduction of a hydroxyl group, as in this compound, can alter this profile. The increased polarity may lead to more rapid excretion compared to highly chlorinated, non-metabolized PCBs. However, certain OH-PCBs have been shown to be selectively retained in the blood, binding to proteins such as transthyretin.

Metabolism: A Double-Edged Sword

This compound is a known metabolite of 4-chlorobiphenyl (PCB3). The metabolism of PCBs is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4] The hydroxylation of 4-chlorobiphenyl to form this compound is a critical step in its biotransformation.

Further metabolism of this compound can lead to the formation of dihydroxylated and methoxylated metabolites.[4] A significant concern is the potential for 3',4'-di-OH-3 (4'-chloro-3,4-dihydroxybiphenyl) to be oxidized into a reactive and toxic quinone species.[4] This bioactivation pathway can lead to cellular damage through the formation of adducts with macromolecules like DNA and proteins.[5] Subsequent metabolic steps can involve sulfation and glucuronidation, which generally facilitate excretion.[4][5]

Diagram 1: Proposed Metabolic Pathway of 4-Chlorobiphenyl

Caption: Proposed metabolic pathway of 4-Chlorobiphenyl leading to the formation of this compound and potentially toxic reactive intermediates.

Toxicodynamics: Mechanisms and Manifestations of Toxicity

The toxicity of this compound is multifaceted, involving various mechanisms that can lead to a range of adverse health effects. Generally, hydroxylated PCBs are often more toxic than their parent compounds.[4][6]

Acute Toxicity

Genotoxicity

Direct genotoxicity data for this compound is lacking. However, the metabolic activation of its precursor to a reactive quinone suggests a potential for genotoxicity.[4] Reactive quinones are known to induce DNA damage, which can lead to mutations and chromosomal aberrations. Standard genotoxicity assays are therefore essential to characterize this potential hazard.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1 human carcinogens.[3] While the carcinogenicity of individual OH-PCBs has not been as extensively studied, the potential for DNA damage through reactive metabolites suggests a carcinogenic risk. Long-term in vivo bioassays are necessary to definitively assess the carcinogenic potential of this compound.

Endocrine Disruption

A significant toxicological concern for OH-PCBs is their potential to act as endocrine disruptors.[6] Some OH-PCBs have been shown to exhibit estrogenic or antiestrogenic activity and can interfere with thyroid hormone function.[7][8] For instance, this compound has been noted for its potential binding and activity toward the thyroid hormone receptor alpha.[1] This disruption of hormonal signaling can have profound effects on development, reproduction, and overall homeostasis.

Neurotoxicity and Immunotoxicity

PCBs and their metabolites are recognized as neurotoxicants and immunotoxicants.[9][10] Exposure to PCBs has been linked to neurodevelopmental disorders.[11] OH-PCBs can be more potent in eliciting neurotoxic effects than their parent compounds.[12] The immune system is also a sensitive target for PCBs, with exposure potentially leading to immunosuppression.[10][13]

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, a battery of standardized toxicological assays is required. The following protocols, based on OECD guidelines, provide a framework for a comprehensive evaluation.

Genotoxicity Assessment

Diagram 2: Experimental Workflow for Genotoxicity Testing

Caption: A streamlined workflow for the in vitro assessment of the genotoxic potential of a test compound.

4.1.1. Bacterial Reverse Mutation Test (Ames Test) - Adapted from OECD Guideline 471 [12][14][15][16][17]

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of the test substance to cause reverse mutations, restoring the functional capability of the bacteria to synthesize the essential amino acid.

-

Methodology:

-

Strain Selection: Utilize a range of tester strains to detect different types of mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Use the plate incorporation or pre-incubation method. For the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on the test plates and compare them to the spontaneous reversion rate on the solvent control plates. A dose-related increase in the number of revertants indicates a mutagenic potential.

-

4.1.2. In Vitro Mammalian Cell Micronucleus Test - Adapted from OECD Guideline 487 [2][3][4][18][19][20]

-

Principle: This assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, indicating clastogenic or aneugenic events.

-

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

-

Exposure: Treat cell cultures with a range of concentrations of this compound, both with and without S9 metabolic activation. Include appropriate negative (solvent) and positive controls.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates genotoxic activity.

-

4.1.3. Comet Assay (Single Cell Gel Electrophoresis) [1][5][6][8]

-

Principle: This sensitive method detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

-

Methodology:

-

Cell Treatment: Expose cultured mammalian cells to various concentrations of this compound.

-

Slide Preparation: Embed the treated cells in a low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Quantification: Use image analysis software to measure the tail length, tail intensity, and tail moment to quantify the extent of DNA damage.

-

Carcinogenicity Assessment

4.2.1. In Vivo Rodent Carcinogenicity Bioassay - Adapted from OECD Guideline 451 [11][21][22][23][24][25]

-

Principle: This long-term study evaluates the carcinogenic potential of a substance in rodents following repeated exposure over a major portion of their lifespan.

-

Methodology:

-

Animal Model: Use two rodent species, typically rats and mice, with at least 50 animals per sex per group.

-

Dose Selection: Based on preliminary toxicity studies, select at least three dose levels plus a concurrent control group. The highest dose should be a maximum tolerated dose (MTD).

-

Administration: Administer this compound to the animals, typically through the diet or by oral gavage, for a period of 18-24 months for mice and 24 months for rats.

-

Observations: Conduct regular clinical observations, monitor body weight and food consumption, and perform hematology and clinical chemistry at specified intervals.

-

Pathology: At the end of the study, perform a complete gross necropsy on all animals. Collect a comprehensive set of tissues from all animals in the control and high-dose groups for histopathological examination. Also, examine all gross lesions and target organs from all dose groups.

-

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

-

Reproductive and Developmental Toxicity Assessment

4.3.1. Reproduction/Developmental Toxicity Screening Test - Adapted from OECD Guideline 421 [9][26][27][28]

-

Principle: This screening test provides information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic and fetal development.

-

Methodology:

-

Animal Model: Use one species, typically the rat, with at least 10 animals per sex per group.

-

Dosing: Administer this compound at three dose levels plus a control. Males are dosed for a minimum of four weeks (including two weeks prior to mating), and females are dosed throughout the study (approximately 63 days).

-

Mating: Mate the animals (one male to one female).

-

Observations: Monitor mating performance, fertility, gestation length, and parturition. Examine the offspring for clinical signs, body weight, and survival.

-

Necropsy: Conduct a gross necropsy on all parental animals. Perform detailed histopathology of the reproductive organs.

-

Evaluation: Evaluate the relationship between the dose and any adverse effects on reproductive and litter parameters.

-

Conclusion and Future Directions

This compound, as a metabolite of 4-chlorobiphenyl, presents a complex toxicological profile. While its physicochemical properties and metabolic pathways are beginning to be understood, significant data gaps remain, particularly concerning its in vivo toxicity. The available evidence suggests that, like other hydroxylated PCBs, it may be more toxic than its parent compound, with the potential for endocrine disruption, genotoxicity, and other adverse health effects.

The experimental protocols outlined in this guide provide a robust framework for a thorough toxicological evaluation of this compound. The data generated from these studies will be crucial for a comprehensive risk assessment and for understanding the contribution of PCB metabolites to the overall toxicity of this class of persistent organic pollutants. Future research should focus on obtaining quantitative in vivo toxicity data and elucidating the specific molecular mechanisms underlying the observed toxic effects.

References

-

ChemBK. (2024, April 10). 4-Hydroxy-4'-chlorobiphenyl. Retrieved from [Link]

- Tehrani, R., & Van Aken, B. (2014). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Environmental science & technology, 48(12), 6719–6731.

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

- Dhakal, R., et al. (2018). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental science & technology, 52(5), 3093–3102.

- Lehmler, H. J., et al. (2018). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. Environmental science & technology, 52(12), 7120–7129.

- Mariussen, E. (2012). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Journal of toxicology and environmental health. Part B, Critical reviews, 15(5), 327–356.

- Grimm, F. A., et al. (2015). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Environmental science & technology, 49(7), 3865–3881.

- Rodriguez, E. A., et al. (2018). Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. Toxicological sciences : an official journal of the Society of Toxicology, 165(2), 488–500.

-

National Toxicology Program. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

-

JMEST. (n.d.). Human Health Effects of Polychlorinated Biphenyls: From Exposure Pathways to Clinical Evidence. Retrieved from [Link]

-

Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

- Moore, M., et al. (1997). Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. Toxicology and applied pharmacology, 142(1), 160–168.

-

Houston Methodist Scholars. (n.d.). Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. Retrieved from [Link]

-

OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

-

Inotiv. (n.d.). OECD 421: Reproduction/developmental toxicity screening test. Retrieved from [Link]

- Tryphonas, H. (1994). Immunotoxicity of polychlorinated biphenyls: present status and future considerations. Experimental and clinical immunogenetics, 11(2-3), 149–162.

-

Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

-

RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved from [Link]

-

National Institute of Biologicals. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

OECD. (n.d.). Test No. 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

-

OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

-

OECD. (1995). Test No. 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

- Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4129.

- Tryphonas, H., & Luster, M. I. (1992). Immunotoxicity of PCBs (Aroclors) in relation to Great Lakes. Environmental health perspectives, 99, 29–35.

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

-

McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

-

Nucro-Technics. (2019, January 7). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

-

Quantics Biostatistics. (2024, May 23). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Retrieved from [Link]

-

OECD. (2018). Test No. 451: Carcinogenicity Studies. Retrieved from [Link]

-

Policy Commons. (n.d.). OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. Retrieved from [Link]

-

YouTube. (2020, August 10). Carcinogenicity study (OECD 451). Retrieved from [Link]

-

Wisner Baum. (2009, September 7). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

OECD. (2018). Test No. 451: Carcinogenicity Studies. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Carcinogenicity (two rodent species). Retrieved from [Link]

-

National Toxicology Program. (n.d.). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. Retrieved from [Link]

-

Slideshare. (n.d.). Invivo Carcinogenecity Studies. Retrieved from [Link]

-

PubMed. (2002). The in Vivo Rodent Test Systems for Assessment of Carcinogenic Potential. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunotoxicity of polychlorinated biphenyls: present status and future considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunotoxicity of PCBs (Aroclors) in relation to Great Lakes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. researchgate.net [researchgate.net]

- 19. iehconsulting.co.uk [iehconsulting.co.uk]

- 20. Research Portal [iro.uiowa.edu]

- 21. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 22. s3.amazonaws.com [s3.amazonaws.com]

- 23. echemi.com [echemi.com]

- 24. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. endocrinedisruption.org [endocrinedisruption.org]

- 27. tcichemicals.com [tcichemicals.com]

- 28. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-4'-hydroxybiphenyl in Biological Systems

Foreword

4-Chloro-4'-hydroxybiphenyl (CHB) represents a critical area of study within toxicology and pharmacology. As a prominent metabolite of the environmental contaminant 4-chlorobiphenyl (PCB3), understanding its biological interactions is paramount for assessing the public health risks associated with PCB exposure. This guide provides a comprehensive overview of the current scientific understanding of CHB's mechanism of action, intended for researchers, scientists, and professionals in drug development. We will delve into its metabolic activation, molecular-level interactions, and the subsequent cellular and systemic effects, supported by established experimental methodologies.

Introduction to this compound (CHB)

This compound is a hydroxylated metabolite of 4-chlorobiphenyl (PCB3), a member of the polychlorinated biphenyl (PCB) family of persistent organic pollutants.[1] While the parent compound, 4-chlorobiphenyl, is relatively inert, its metabolism in biological systems can lead to the formation of more reactive and toxic compounds, including CHB. The addition of a hydroxyl group significantly alters the molecule's properties, enhancing its biological activity. This guide will explore the multifaceted mechanisms through which CHB exerts its effects, with a focus on its role as an endocrine disruptor and its cytotoxic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28034-99-3 | [2][3] |

| Molecular Formula | C12H9ClO | [3] |

| Molecular Weight | 204.65 g/mol | [4] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 146°C | [2] |

| Boiling Point | 335.0±17.0 °C (Predicted) | [2] |

| Density | 1.239±0.06 g/cm3 (Predicted) | [2] |

| pKa | 9.61±0.26 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2] |

Metabolic Pathways and Bioactivation

The biological effects of 4-chlorobiphenyl are intrinsically linked to its metabolic conversion. The primary route of metabolism involves hydroxylation, a reaction catalyzed by cytochrome P-450-dependent monooxygenases in the liver.[5]

Formation of this compound

The major metabolic pathway for 4-chlorobiphenyl is 4'-hydroxylation, which introduces a hydroxyl group at the para position of the unsubstituted phenyl ring, resulting in the formation of this compound.[5][6] This initial hydroxylation is believed to proceed through an arene oxide intermediate.[6] Studies in pigs and rabbits have identified 4'-chloro-4-biphenylol as a major urinary metabolite following exposure to 4-chlorobiphenyl.[4][6]

Subsequent Metabolism and Formation of Reactive Intermediates

Following its formation, CHB can undergo further metabolism. A key subsequent step is the hydroxylation of the chlorinated ring to form dihydroxylated metabolites, such as 4'-chloro-3,4-biphenyldiol.[4][6] This dihydroxylated metabolite is of particular toxicological concern as it can be oxidized to a reactive and toxic quinone.[7] These quinone species are electrophilic and can readily react with cellular nucleophiles, such as DNA and proteins, leading to cellular damage and toxicity.

The metabolic cascade can continue with methylation, sulfation, and glucuronidation of the hydroxylated metabolites, which generally serve to increase water solubility and facilitate excretion.[7]

Caption: Metabolic activation of 4-Chlorobiphenyl to reactive intermediates.

Molecular Mechanisms of Action

The biological activity of CHB is diverse, with endocrine disruption being one of the most well-documented effects.

Endocrine Disruption

CHB is recognized as a xenoestrogen, a foreign compound that can interfere with the endocrine system by mimicking or blocking the action of natural hormones.[8][9]

-

Estrogenic Activity: Hydroxylated PCBs, including CHB, can act as estrogens.[10] This activity is mediated through direct binding to estrogen receptors (ERα and ERβ).[9][11] Upon binding, the CHB-ER complex can translocate to the nucleus and modulate the expression of estrogen-responsive genes, leading to a range of physiological effects.

-

Inhibition of Estrogen Sulfotransferase: A novel pathway contributing to the estrogenic activity of hydroxylated PCBs is the potent inhibition of estrogen sulfotransferase.[10] This enzyme is responsible for the sulfation and subsequent inactivation of estrogens. By inhibiting this enzyme, CHB can increase the bioavailability of endogenous estrogens, leading to an amplified estrogenic response.

Caption: A typical workflow for an in vitro metabolism study.

Protocol: Estrogen Receptor Competitive Binding Assay

This protocol determines the ability of CHB to bind to the estrogen receptor.

-

Receptor Preparation: Prepare a source of estrogen receptors, such as recombinant human ERα or ERβ, or a cytosolic fraction from an estrogen-responsive tissue or cell line.

-

Assay Setup: In a multi-well plate, add a fixed concentration of radiolabeled estradiol ([³H]E2) to each well.

-

Competition: Add increasing concentrations of unlabeled CHB to the wells. Include wells with only [³H]E2 (total binding) and wells with [³H]E2 and a large excess of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of CHB and determine the IC50 value (the concentration of CHB that inhibits 50% of the specific binding of [³H]E2).

Conclusion and Future Directions

This compound, a major metabolite of 4-chlorobiphenyl, exhibits significant biological activity, primarily through endocrine disruption and cytotoxicity. Its ability to interact with estrogen receptors and inhibit key metabolic enzymes highlights its potential to interfere with normal physiological processes. The formation of reactive intermediates during its metabolism underscores a plausible mechanism for its toxic effects.

Future research should focus on further elucidating the specific signaling pathways modulated by CHB and its downstream metabolites. A more detailed investigation into its carcinogenic potential is also warranted. Understanding the complete toxicological profile of CHB is essential for accurately assessing the risks associated with exposure to its parent compound, 4-chlorobiphenyl, and for developing strategies to mitigate its adverse health effects.

References

- Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3)

- The Endocrine Disruption Exchange — Chemical Details. The Endocrine Disruption Exchange.

- Chemicals purported to be endocrine disrupters. IEH Consulting.

- Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology.

- The Mechanism of Chlorobiphenyl Metabolism. Houston Methodist Scholars.

- Carcinogenicity bioassay of 4-chloromethylbiphenyl (4CMB), 4-hydroxymethylbiphenyl (4HMB) and benzyl chloride (BC) on mouse skin: interim (7 month) report. PubMed.

- Metabolism of hydroxybiphenyl and chloro-hydroxybiphenyl by biphenyl/chlorobiphenyl degrading Pseudomonas testosteroni, strain B-356.

- 92-69-3, 4-Hydroxybiphenyl Formula. ECHEMI.

- The metabolism of 4-chlorobiphenyl in the pig. PubMed.

- This compound CAS#: 28034-99-3. ChemicalBook.

- The Endocrine Disruption Exchange — Chemical Details. The Endocrine Disruption Exchange.

- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC - NIH.

- 4-Hydroxybiphenyl | C12H10O | CID 7103. PubChem.

- Proposed pathway for the transformation of 4-chlorobiphenyl (1) by the yeast Trichosporon mucoides.

- 4-Hydroxybiphenyl SDS, 92-69-3 Safety D

- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. ScienceDirect.

- 12 Common Endocrine Disruptors and Other Environmental Chemicals. SJFM.

- An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl: Synonyms, Properties, Synthesis, and Biological Activity. Benchchem.

- [An outline of chloro-organic compound toxicology]. PubMed.

- 4-Hydroxybiphenyl - Hazardous Agents. Haz-Map.

- 4-Chlorobiphenyl | C12H9Cl | CID 16323. PubChem.

- Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed.

- 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen. PubMed.

- Endocrine Disruptors - Common Chemicals That Severely Alter Your Hormones. YouTube.

- Carcinogenicity of polychlorinated biphenyls and polybromin

- 4-Hydroxy-4'-chlorobiphenyl. ChemBK.

Sources

- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 28034-99-3 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. The metabolism of 4-chlorobiphenyl in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sanjosefuncmed.com [sanjosefuncmed.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. endocrinedisruption.org [endocrinedisruption.org]

- 11. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biodegradation Pathways of Chlorobiphenyls in Soil and Water: A Technical Guide for Researchers

<Technical Guide >

Authored by: Gemini, Senior Application Scientist

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose significant risks to environmental and human health due to their toxicity and tendency to bioaccumulate.[1][2][3] This technical guide provides an in-depth exploration of the microbial biodegradation pathways of chlorobiphenyls in soil and water. It is designed for researchers, scientists, and environmental professionals engaged in the study and remediation of PCB-contaminated sites. The guide details the complementary roles of anaerobic and aerobic microbial processes, the enzymatic machinery involved, and the key factors influencing the efficacy of biodegradation. By synthesizing current scientific understanding with practical insights, this document aims to serve as a comprehensive resource for developing and optimizing bioremediation strategies for these recalcitrant compounds.

Introduction: The Challenge of Chlorobiphenyls

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic aromatic compounds, known as congeners, produced through the chlorination of a biphenyl molecule.[4][5] Their chemical stability, low flammability, and insulating properties led to their widespread industrial use in transformers, capacitors, and other electrical equipment.[5][6] However, these same properties contribute to their persistence in the environment, leading to widespread contamination of soil, sediments, and water bodies.[7] The hydrophobicity of PCBs causes them to adhere strongly to soil and sediment particles, reducing their bioavailability for microbial degradation.[7][8]

The toxicity of PCBs is congener-specific and depends on the number and position of chlorine atoms on the biphenyl rings.[9][10] Certain "dioxin-like" congeners are of particular concern due to their carcinogenicity and endocrine-disrupting effects.[11] Conventional remediation methods for PCB-contaminated sites, such as incineration and landfilling, are often costly and can lead to the formation of other toxic byproducts.[12] Bioremediation, which utilizes microorganisms to break down pollutants, presents a more environmentally sustainable and cost-effective alternative.[7][12]

This guide will dissect the intricate microbial processes that govern the breakdown of chlorobiphenyls, providing a foundational understanding for researchers aiming to harness these natural pathways for effective environmental cleanup.

The Two-Stage Process: A Synergy of Anaerobic and Aerobic Degradation

The complete biodegradation of PCBs, particularly the more highly chlorinated congeners, is a two-stage process involving both anaerobic and aerobic microorganisms.[7][11][13] These processes are often spatially and temporally separated in the environment but work in a complementary fashion.[11][13]

2.1. Stage 1: Anaerobic Reductive Dechlorination

In the anoxic conditions of deep soil layers and aquatic sediments, anaerobic microorganisms initiate the breakdown of highly chlorinated PCBs through a process called reductive dechlorination.[11][14][15] In this process, the PCB molecule serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom.[14][16]

-

Key Microbial Players: Several groups of anaerobic bacteria have been implicated in reductive dechlorination, including species from the genera Dehalococcoides, Dehalobacter, and Dehalogenimonas.[1][6][17]

-

Mechanism: This process preferentially removes chlorine atoms from the meta and para positions of the biphenyl rings.[14][18] The removal of chlorines is a stepwise process, leading to the accumulation of less chlorinated, ortho-substituted congeners.[11][18]

-

Significance: Reductive dechlorination is crucial because it reduces the toxicity of the highly chlorinated PCBs and, importantly, renders the resulting lower-chlorinated congeners more susceptible to subsequent aerobic degradation.[11][14][18]

The following diagram illustrates the general process of anaerobic reductive dechlorination.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Polychlorinated Biphenyls (PCBs): Environmental Fate, Challenges and Bioremediation (2019) | Seethalaksmi Elangovan | 21 Citations [scispace.com]

- 4. Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Microbial and enzymatic degradation of PCBs from e-waste-contaminated sites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 8. eclass.uth.gr [eclass.uth.gr]

- 9. Biochemical and genetic bases of microbial degradation of polychlorinated biphenyls (PCBs) [jstage.jst.go.jp]

- 10. Biochemical and genetic bases of microbial degradation of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aerobic and anaerobic PCB biodegradation in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Engineering Microbial Enzymes and Plants to Promote PCB Degradation in Soil: Current State of Knowledge [caister.com]

- 16. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Endocrine Disrupting Effects of 4-Chloro-4'-hydroxybiphenyl

Executive Summary

4-Chloro-4'-hydroxybiphenyl (CHB) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. While the parent PCBs have been extensively studied for their toxicity, their metabolites, such as CHB, are gaining increasing attention for their potential endocrine-disrupting properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the endocrine-disrupting effects of CHB, its mechanisms of action, and the state-of-the-art methodologies for its assessment. We delve into the estrogenic and anti-androgenic activities of CHB, its interference with thyroid hormone homeostasis, and its impact on steroidogenesis. Detailed protocols for key in vitro assays, including estrogen receptor binding and transactivation, steroidogenesis, and thyroid peroxidase inhibition, are provided to equip researchers with the necessary tools to investigate this and other potential endocrine disruptors. Furthermore, this guide discusses the metabolism of CHB and its implications for toxicity, alongside analytical methods for its detection.

Introduction to this compound (CHB) as a Potential Endocrine Disruptor

This compound (CHB) is a specific congener of hydroxylated polychlorinated biphenyls (OH-PCBs). Unlike their parent compounds, OH-PCBs possess a hydroxyl group, which significantly alters their physicochemical properties and biological activity. This structural modification can increase their solubility in biological fluids and their affinity for various receptors, including hormone receptors.

The presence of CHB and other OH-PCBs in human serum and wildlife has raised concerns about their potential to interfere with the endocrine system. The endocrine system, a complex network of glands and hormones, regulates vital physiological processes, including development, reproduction, and metabolism. Chemicals that disrupt this delicate balance are known as endocrine-disrupting chemicals (EDCs). This guide focuses on the multifaceted endocrine-disrupting potential of CHB.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28034-99-3 | [1][2] |

| Molecular Formula | C₁₂H₉ClO | [3][4] |

| Molecular Weight | 204.65 g/mol | [1][3] |

| Melting Point | 146 °C | [3][5] |

| Boiling Point | 335.0 ± 17.0 °C (Predicted) | [5] |

| Appearance | White to Off-White Solid | [5] |

| Purity | Typically >98% | [1] |

| InChI Key | ICVFJPSNAUMFCW-UHFFFAOYSA-N | [1][4] |

Mechanisms of Endocrine Disruption

CHB can disrupt the endocrine system through multiple mechanisms, primarily by interacting with hormonal signaling pathways. The main pathways affected are the estrogen, androgen, and thyroid hormone systems, as well as the biosynthesis of steroid hormones.

Estrogenic and Anti-androgenic Effects

One of the most well-documented endocrine-disrupting effects of CHB and other OH-PCBs is their ability to mimic or interfere with the action of estrogens.

Estrogenic Activity: CHB can bind to estrogen receptors (ERs), primarily ERα and ERβ, which are key regulators of reproductive function and development. This binding can initiate a cascade of molecular events that are normally triggered by the endogenous hormone, 17β-estradiol (E2). Studies have shown that some OH-PCBs can induce estrogen-like responses, such as the proliferation of estrogen-sensitive cells (e.g., MCF-7 breast cancer cells).[6] The structural similarity of OH-PCBs to E2, particularly the presence and position of the hydroxyl group, is a key determinant of their estrogenic activity.

Anti-androgenic Activity: In addition to estrogenic effects, some biphenyls have been shown to exhibit anti-androgenic activity.[7] This involves blocking the action of androgens, such as testosterone, by binding to the androgen receptor (AR) without activating it, thereby preventing the natural hormone from binding and exerting its biological effects. This can have significant implications for male reproductive health.

Disruption of Thyroid Hormone Homeostasis

The thyroid system is crucial for metabolism, growth, and neurodevelopment. CHB can interfere with this system at multiple levels.

Binding to Transport Proteins: Thyroid hormones (T3 and T4) are transported in the blood by proteins, primarily thyroxine-binding globulin (TBG) and transthyretin (TTR). OH-PCBs, due to their structural similarity to thyroid hormones, can compete with T4 for binding to TTR.[8] This displacement can lead to increased metabolism and excretion of T4, resulting in lower circulating levels of this crucial hormone.

Inhibition of Thyroid Peroxidase (TPO): Thyroid peroxidase is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin.[9] Phenolic compounds, including hydroxylated biphenyls, have been shown to inhibit TPO activity.[9] This inhibition can lead to a reduction in thyroid hormone production, potentially causing hypothyroidism.

Interaction with Thyroid Receptors (TRs): Some OH-PCBs have been found to interact with thyroid receptors, which mediate the genomic effects of thyroid hormones.[10][11] Depending on the specific congener, this interaction can be either agonistic or antagonistic, leading to inappropriate activation or inhibition of thyroid hormone-responsive genes.

Effects on Steroidogenesis

Steroidogenesis is the process of synthesizing steroid hormones from cholesterol. This complex pathway involves a series of enzymatic reactions that can be targeted by EDCs. Polychlorinated biphenyls have been shown to inhibit the production of testosterone and estradiol in Leydig cells by downregulating the expression of key steroidogenic enzymes.[12] The H295R steroidogenesis assay is a valuable in vitro tool to assess the potential of chemicals to interfere with this pathway.[13][14][15][16][17]

Methodologies for Assessing Endocrine Disruption of CHB

A tiered approach, combining in vitro and in vivo assays, is typically used to characterize the endocrine-disrupting potential of a chemical.[1]

In Vitro Assays

In vitro assays are crucial for initial screening and mechanistic studies. They are generally rapid, cost-effective, and reduce the need for animal testing.

Rationale: This assay directly measures the ability of a test chemical to bind to the estrogen receptor. It is a fundamental test for identifying potential estrogenic or anti-estrogenic compounds. The OECD Test Guideline 493 provides a standardized protocol for this assay.[18][19][20][21][22]

Protocol Overview (based on OECD TG 493):

-

Preparation of ER: A source of human recombinant estrogen receptor (hrER) is used. This can be either the full-length receptor or the ligand-binding domain.

-

Competitive Binding: The assay is performed in a competitive format. A constant concentration of a radiolabeled ligand, typically [³H]17β-estradiol, is incubated with the ER in the presence of varying concentrations of the test chemical (CHB).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The ER-bound radioligand is separated from the unbound radioligand. This is often achieved using methods like dextran-coated charcoal or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test chemical that inhibits 50% of the specific binding of the radioligand) can be determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test chemical to that of 17β-estradiol.

Rationale: While binding assays confirm interaction with the receptor, transactivation assays determine the functional consequence of this binding – whether it leads to the activation (agonism) or inhibition (antagonism) of gene expression. These assays typically use a reporter gene linked to an estrogen-responsive element (ERE).

Protocol Overview (using MCF-7 cells):

-

Cell Culture: Human breast cancer cells (MCF-7), which endogenously express ERα, are cultured under appropriate conditions.[7][8][10][23][24]

-

Hormone Deprivation: Prior to the assay, the cells are cultured in a medium free of estrogenic compounds to minimize basal ER activity.[10]

-

Transfection (if necessary): If the cells do not endogenously express a suitable reporter system, they are transiently transfected with a reporter plasmid containing an ERE-driven reporter gene (e.g., luciferase or β-galactosidase) and an ER expression plasmid (if the cells do not have sufficient endogenous ER).

-

Treatment: The cells are then treated with various concentrations of the test chemical (CHB). For agonist testing, the chemical is added alone. For antagonist testing, the chemical is co-incubated with a known concentration of 17β-estradiol.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and translation of the reporter protein.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The results are expressed as a fold induction over the vehicle control (for agonists) or as a percentage inhibition of the E2-induced response (for antagonists). Dose-response curves are generated to determine the EC₅₀ (effective concentration for 50% maximal response) or IC₅₀.

Rationale: This assay, standardized as OECD Test Guideline 456, is used to screen for chemicals that affect the production of steroid hormones, specifically testosterone and 17β-estradiol.[13][14][15][16][17] The H295R human adrenocortical carcinoma cell line is used because it expresses all the key enzymes of the steroidogenic pathway.

Protocol Overview (based on OECD TG 456):

-

Cell Culture: H295R cells are cultured in multi-well plates.

-

Acclimation: The cells are allowed to acclimate for 24 hours.

-

Exposure: The cells are then exposed to a range of concentrations of the test chemical (CHB) for 48 hours. Appropriate solvent controls and positive controls (known inducers and inhibitors of steroidogenesis) are included.

-

Hormone Measurement: After the exposure period, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as ELISA or LC-MS/MS.

-

Cell Viability Assessment: The viability of the cells in each well is determined to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: The hormone concentrations are normalized to the solvent control and expressed as fold change. The Lowest-Observed-Effect-Concentration (LOEC) and No-Observed-Effect-Concentration (NOEC) are determined.

Rationale: This assay is designed to identify chemicals that inhibit the activity of thyroid peroxidase (TPO), a critical enzyme in thyroid hormone synthesis.

Protocol Overview:

-

TPO Source: A source of TPO is required, which can be purified TPO, or more commonly, microsomal fractions from thyroid tissue (e.g., rat or porcine thyroids).[6][25]

-